molecular formula C16H18N2O6S B195549 Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate CAS No. 185105-98-0

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Cat. No. B195549
Key on ui cas rn: 185105-98-0
M. Wt: 366.4 g/mol
InChI Key: BWDNVLPYCMAUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197970B1

Procedure details

A suspension (30 ml) of 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole (10.0 g) in N,N-dimethylacetamide was allowed to dissolve with heat at a temperature of at least 150° C., and di-n-butylamine (8.8 g) was added dropwise to the solution, refluxed for 5 hours. The reaction mixture was allowed to cool, poured into a mixture of 1 N hydrochloric acid (100 ml) and ice water (100 ml), and further, water was added thereto. The crystals so precipitated were collected by filtration, washed with water, and then subjected to air drying and drying under reduced pressure to thereby obtain crude crystals (10.0 g). The crystals were followed by recrystallization from 1,4-dioxane, thereby 8.9 g of 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole was obtained (yield: 82.3%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:21]=[C:20]([O:22][CH3:23])[C:19]([O:24][CH3:25])=[CH:18][C:4]=1[C:5]([NH:7][C:8]1[S:9][CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:12]=1)=[O:6].C(NCCCC)CCC.Cl.O>CN(C)C(=O)C>[CH3:23][O:22][C:20]1[C:19]([O:24][CH3:25])=[CH:18][C:4]([C:5]([NH:7][C:8]2[S:9][CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:12]=2)=[O:6])=[C:3]([OH:2])[CH:21]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
COC1=C(C(=O)NC=2SC=C(N2)C(=O)OCC)C=C(C(=C1)OC)OC
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
C(CCC)NCCCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
ADDITION
Type
ADDITION
Details
was added dropwise to the solution
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The crystals so precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
drying under reduced pressure
CUSTOM
Type
CUSTOM
Details
to thereby obtain crude crystals (10.0 g)
CUSTOM
Type
CUSTOM
Details
The crystals were followed by recrystallization from 1,4-dioxane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C(=O)NC=2SC=C(N2)C(=O)OCC)C=C1OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 82.3%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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